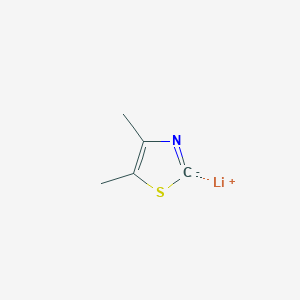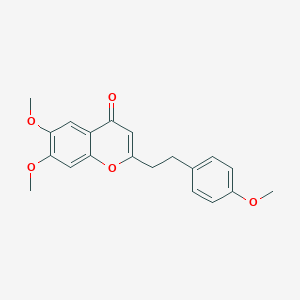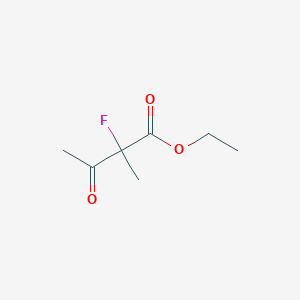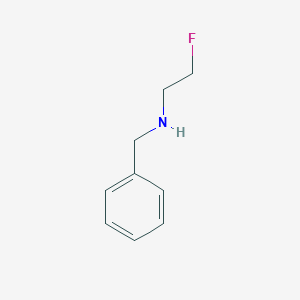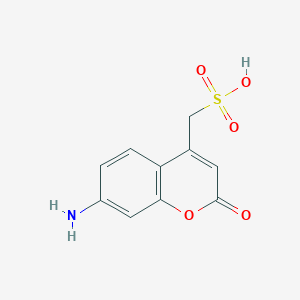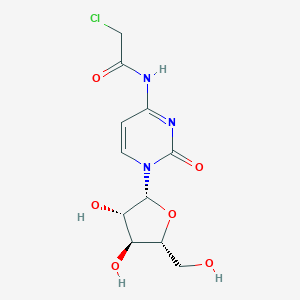
N(4)-Chloroacetylcytosine arabinoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(4)-Chloroacetylcytosine arabinoside, also known as CNDAC, is a nucleoside analog that has gained attention in recent years due to its potential as an anticancer agent. It is a prodrug of ara-C, a widely used chemotherapeutic agent. CNDAC is designed to target cancer cells specifically, while sparing healthy cells, resulting in fewer side effects than traditional chemotherapy.
Wirkmechanismus
N(4)-Chloroacetylcytosine arabinoside is converted to ara-C by carboxylesterase enzymes that are overexpressed in cancer cells. Ara-C is then incorporated into DNA during DNA synthesis, leading to DNA damage and cell death. N(4)-Chloroacetylcytosine arabinoside has been shown to be more effective than ara-C in killing cancer cells due to its ability to bypass the rate-limiting step in ara-C activation.
Biochemical and Physiological Effects:
N(4)-Chloroacetylcytosine arabinoside has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits DNA synthesis and repair, leading to DNA damage and cell death. N(4)-Chloroacetylcytosine arabinoside has been shown to be less toxic to healthy cells than traditional chemotherapy agents, resulting in fewer side effects.
Vorteile Und Einschränkungen Für Laborexperimente
N(4)-Chloroacetylcytosine arabinoside has several advantages for lab experiments. It is stable in solution and can be easily synthesized in large quantities. It is also highly soluble in water, making it easy to administer to cells in culture. However, N(4)-Chloroacetylcytosine arabinoside is not effective against all types of cancer cells, and its efficacy may vary depending on the type of cancer being treated.
Zukünftige Richtungen
There are several potential future directions for N(4)-Chloroacetylcytosine arabinoside research. One area of interest is the development of combination therapies that include N(4)-Chloroacetylcytosine arabinoside. Another area of interest is the development of N(4)-Chloroacetylcytosine arabinoside derivatives that may be more effective than the parent compound. Additionally, further research is needed to fully understand the mechanism of action of N(4)-Chloroacetylcytosine arabinoside and to identify biomarkers that may predict response to treatment.
Synthesemethoden
N(4)-Chloroacetylcytosine arabinoside is synthesized by reacting 2'-deoxy-2'-fluoro-5-iodoarabinofuranosylcytosine with chloroacetyl chloride. The resulting compound is then deprotected to yield N(4)-Chloroacetylcytosine arabinoside. This synthesis method has been optimized to produce high yields of N(4)-Chloroacetylcytosine arabinoside with high purity.
Wissenschaftliche Forschungsanwendungen
N(4)-Chloroacetylcytosine arabinoside has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N(4)-Chloroacetylcytosine arabinoside is more potent than ara-C in killing cancer cells, including leukemia, lymphoma, and solid tumors. In vivo studies have also shown promising results, with N(4)-Chloroacetylcytosine arabinoside demonstrating significant antitumor activity in animal models.
Eigenschaften
CAS-Nummer |
113737-52-3 |
|---|---|
Produktname |
N(4)-Chloroacetylcytosine arabinoside |
Molekularformel |
C11H14ClN3O6 |
Molekulargewicht |
319.7 g/mol |
IUPAC-Name |
2-chloro-N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C11H14ClN3O6/c12-3-7(17)13-6-1-2-15(11(20)14-6)10-9(19)8(18)5(4-16)21-10/h1-2,5,8-10,16,18-19H,3-4H2,(H,13,14,17,20)/t5-,8-,9+,10-/m1/s1 |
InChI-Schlüssel |
WEJWVQRPBCYTRE-STRWAFKBSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1NC(=O)CCl)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
C1=CN(C(=O)N=C1NC(=O)CCl)C2C(C(C(O2)CO)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1NC(=O)CCl)C2C(C(C(O2)CO)O)O |
Synonyme |
CACA N(4)-chloroacetylcytarabine N(4)-chloroacetylcytosine arabinoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



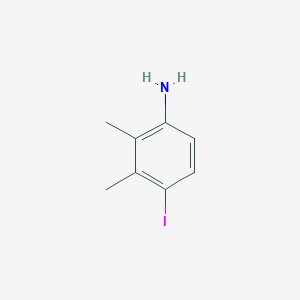


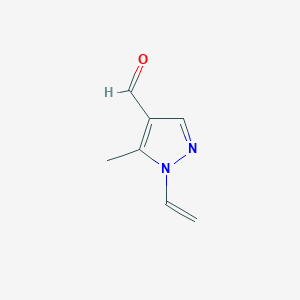
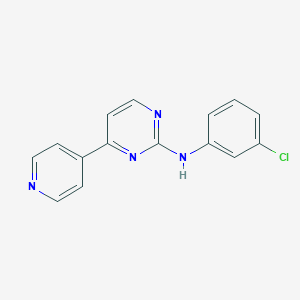

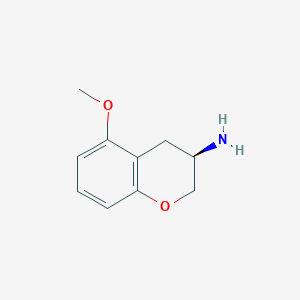
![2-Tert-butyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B38980.png)
